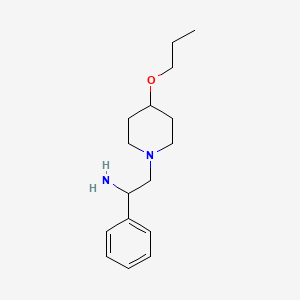
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Übersicht
Beschreibung
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound with the CAS number 2096987-51-6 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is 262.40 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Analgesic, Anti-inflammatory, and Local Anesthetic Activities
A study focused on the synthesis of 2-(1-phenyl-1H-indazol-4-yl)ethanamines, closely related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, reported significant analgesic activity in mice. Some of these compounds also demonstrated moderate anti-inflammatory properties and local anesthetic effects (Mosti et al., 1990).
Catalyst in Asymmetric Transfer Hydrogenation
Research involving chiral synthons similar to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine demonstrated their use in catalyzing asymmetric transfer hydrogenation of ketones. The study indicated moderate catalytic activities with these compounds, pointing to potential applications in chemical synthesis (Kumah et al., 2019).
Antihistamine Activity
Compounds structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine were found to have H1-antagonistic activity, which could be significant in the development of antihistamines. The study highlights the potential of such compounds in treating allergic reactions (Walczyński et al., 1999).
Antimicrobial and Antifungal Properties
A synthesis study on phenyl amides, closely resembling the structure of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Applications in Polymer Synthesis
Research on the synthesis of functional alkoxyamines, which are structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, demonstrated applications in creating well-defined star polymers. This points to potential use in materials science and polymer chemistry (Miura & Yoshida, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSDVBQQMTKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



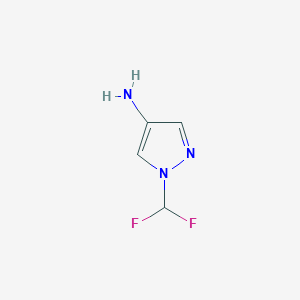
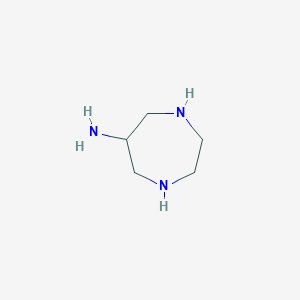

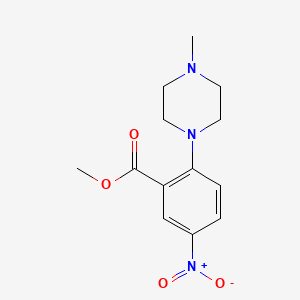



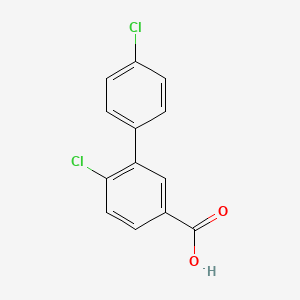
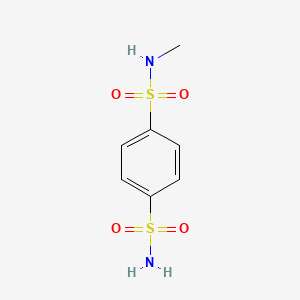
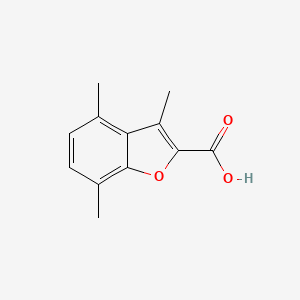

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)

![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)